Atractylenolide Iii

Description

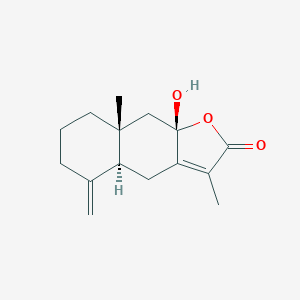

This compound has been reported in Codonopsis pilosula, Atractylodes japonica, and other organisms with data available.

from Atractylodes macrocephala Koidz; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

(4aS,8aR,9aS)-9a-hydroxy-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-9-5-4-6-14(3)8-15(17)12(7-11(9)14)10(2)13(16)18-15/h11,17H,1,4-8H2,2-3H3/t11-,14+,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBMORZZOJSDNRQ-GLQYFDAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC3C(=C)CCCC3(CC2(OC1=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C[C@H]3C(=C)CCC[C@@]3(C[C@@]2(OC1=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50223308 | |

| Record name | Atractylenolide III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50223308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In methanol, 1 mg/mL, clear, colorless | |

| Record name | Atractylenolide III | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white powder or crystals | |

CAS No. |

73030-71-4 | |

| Record name | Atractylenolide III | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73030-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atractylenolide III | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073030714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atractylenolide III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50223308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Atractylenolide III | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8108 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Atractylenolide III: A Technical Guide to Natural Sources and Extraction Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atractylenolide III, a sesquiterpenoid lactone, is a key bioactive compound isolated from the rhizomes of several species of the Atractylodes genus. It has garnered significant attention in the scientific community for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects. This technical guide provides an in-depth overview of the natural sources of this compound and a detailed examination of the various methods employed for its extraction and purification. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is primarily found in the rhizomes of plants belonging to the Atractylodes genus, which are perennial herbs native to East Asia.[1][2][3] These plants have a long history of use in traditional Chinese medicine. The principal species recognized as significant sources of this compound are:

-

Atractylodes macrocephala Koidz. (Bai Zhu) : This is one of the most well-documented sources of this compound.[4][5][6][7] The rhizome of this plant is a widely used traditional Chinese medicine for invigorating the spleen and replenishing qi.[5]

-

Atractylodes lancea (Thunb.) DC. (Cang Zhu) : This species is another prominent source of this compound and other bioactive sesquiterpenoids.[8][9][10] In traditional medicine, it is used to eliminate dampness and strengthen the spleen.[8][9]

-

Atractylodes ovata (Atractylodes macrocephala) : Research has also identified Atractylodes ovata as a source of this compound.[11]

The concentration of this compound can vary depending on the plant's origin, cultivation conditions, and processing methods.[7]

Extraction Methodologies

The extraction of this compound from its natural sources is a critical step in its isolation and purification for research and potential therapeutic applications. Various methods have been developed, ranging from conventional solvent extraction to more advanced techniques.

Conventional Solvent Extraction

This is a traditional and widely used method for extracting this compound. It involves the use of organic solvents to dissolve the compound from the plant matrix.

-

Experimental Protocol:

-

Preparation of Plant Material: The dried rhizomes of Atractylodes species are ground into a fine powder (e.g., 40 mesh) to increase the surface area for extraction.

-

Solvent Selection: Common solvents used include ethyl acetate (B1210297), ethanol (B145695), and methanol (B129727).[12] Ethyl acetate is often preferred for its selectivity towards sesquiterpenoids.

-

Extraction Process: The powdered rhizome is macerated or refluxed with the chosen solvent. For example, extraction can be performed with ethyl acetate three times, with extraction durations of 2 hours, 2 hours, and 1 hour, respectively.

-

Concentration: The resulting extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 45°C).

-

Pre-purification: The crude extract can be further processed by dissolving it in ethanol and freezing it (e.g., at -4°C for 24 hours) to precipitate and remove unwanted substances.

-

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes high-frequency sound waves to disrupt the plant cell walls, facilitating the release of intracellular contents into the solvent. This method can enhance extraction efficiency and reduce extraction time and solvent consumption.

-

Experimental Protocol:

-

Sample Preparation: Dried and powdered rhizomes are mixed with an appropriate solvent (e.g., 70% methanol) in a specific solid-to-liquid ratio (e.g., 1:10 g/mL).

-

Ultrasonication: The mixture is subjected to ultrasonic irradiation in a sonicator bath or with an ultrasonic probe. Key parameters to optimize include:

-

Ultrasonic Power: A crucial factor influencing extraction yield. For instance, in the extraction of polysaccharides from Atractylodes chinensis, an optimal power of 450 W was reported.[1]

-

Extraction Time: Typically shorter than conventional methods, for example, 20-30 minutes.[1][13]

-

Temperature: Controlled to prevent degradation of the target compound (e.g., 20°C).[13]

-

-

Filtration and Concentration: After sonication, the extract is filtered, and the solvent is evaporated to yield the crude extract.

-

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction, primarily using carbon dioxide (CO2), is a green and efficient extraction technique. Supercritical CO2 has properties of both a liquid and a gas, allowing it to penetrate the plant matrix effectively and dissolve the target compounds.

-

Experimental Protocol:

-

Sample Preparation: The dried and ground rhizome is packed into an extraction vessel.

-

SFE System Setup: The SFE system consists of a CO2 tank, a pump to pressurize the CO2, a co-solvent pump (if needed), an extraction vessel with temperature control, and a separator for collecting the extract.

-

Extraction Parameters: The extraction efficiency is influenced by:

-

Pressure and Temperature: These are critical parameters that determine the solvating power of the supercritical fluid.

-

Co-solvent: A modifier such as ethanol or methanol can be added to the supercritical CO2 to increase its polarity and enhance the extraction of moderately polar compounds like this compound.

-

-

Extraction and Collection: Supercritical CO2, with or without a co-solvent, is passed through the plant material. The extract-laden fluid is then depressurized in a separator, causing the CO2 to return to its gaseous state and the extract to precipitate for collection. One study reported a yield of 5.8% crude extract from Atractylodes rhizome using supercritical CO2 extraction.[12]

-

Quantitative Data on Extraction and Analysis

The following tables summarize quantitative data related to the extraction and analysis of this compound.

Table 1: Comparison of this compound Content and Purity from Different Methods

| Extraction/Purification Method | Starting Material | This compound Content/Purity | Recovery Rate | Reference |

| Ethyl Acetate Extraction & HSCCC | 1000 mg crude sample | 32.1 mg (99.0% purity) | 95.4% | |

| HPLC-DAD Analysis | Atractylodis Macrocephalae Rhizoma | 0.001–0.058% | Not Applicable | [5] |

Table 2: HPLC Parameters for Quantitative Analysis of this compound

| Parameter | Condition 1 | Condition 2 |

| Column | Kromasil C18 | C18 column |

| Mobile Phase | Methanol-water (70:30, v/v) | Acetonitrile-water (gradient) |

| Flow Rate | 1.0 mL/min | Not specified |

| Detection Wavelength | 220 nm | 218 nm for this compound |

| Linear Range | 5-50 µg/mL | 0.47–30.00 μg/mL |

| LOD | 0.005 µg/mL | 23 ng/mL |

| LOQ | 0.018 µg/mL | 78 ng/mL |

| Reference | [14] | [4][8] |

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key signaling pathways involved in cellular processes such as inflammation, apoptosis, and cell proliferation.

EGFR-mTOR Signaling Pathway

Recent studies have shown that this compound can ameliorate autophagy dysfunction and alleviate silicosis fibrosis by activating the Epidermal Growth Factor Receptor (EGFR)-mammalian Target of Rapamycin (mTOR) signaling pathway.[15]

Caption: EGFR-mTOR signaling pathway modulated by this compound.

Anti-inflammatory Signaling Pathways

This compound has been reported to inhibit the production of pro-inflammatory cytokines. This is often achieved through the modulation of pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Caption: Inhibition of pro-inflammatory pathways by this compound.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the extraction, isolation, and analysis of this compound.

Caption: General workflow for this compound extraction and analysis.

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential. This guide has provided a detailed overview of its primary natural sources and the various methodologies for its extraction and quantification. The choice of extraction method depends on factors such as desired yield, purity, cost, and environmental considerations. Modern techniques like ultrasound-assisted extraction and supercritical fluid extraction offer greener and more efficient alternatives to conventional solvent extraction. Further research into optimizing these extraction processes and elucidating the full spectrum of its pharmacological activities through the modulation of signaling pathways will be crucial for its future development as a therapeutic agent.

References

- 1. Ultrasound-Assisted Extraction of Atractylodes chinensis (DC.) Koidz. Polysaccharides and the Synergistic Antigastric Cancer Effect in Combination with Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. UPLC-MS/MS of Atractylenolide I, Atractylenolide II, this compound, and Atractyloside A in Rat Plasma after Oral Administration of Raw and Wheat Bran-Processed Atractylodis Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. [Influence of processing on this compound content in Atractylodes macrocephala Koids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative Interrelation between Atractylenolide I, II, and III in Atractylodes japonica Koidzumi Rhizomes, and Evaluation of Their Oxidative Transformation Using a Biomimetic Kinetic Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. preprints.org [preprints.org]

- 10. researchgate.net [researchgate.net]

- 11. Development of HPLC Method for Quality Assessment of Marker Components in Atractylodis Rhizoma Alba [kjpr.kr]

- 12. benchchem.com [benchchem.com]

- 13. Ultrasound-assisted extraction of three bufadienolides from Chinese medicine ChanSu - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Validated method for the quantification of this compound in different processed products of rhizoma Atractylodes Macrocephalae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound Ameliorated Autophagy Dysfunction via Epidermal Growth Factor Receptor-Mammalian Target of Rapamycin Signals and Alleviated Silicosis Fibrosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Atractylenolide III: A Technical Guide to its Anti-Inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atractylenolide III, a sesquiterpene lactone isolated from the rhizome of Atractylodes macrocephala, has demonstrated significant anti-inflammatory properties across a range of preclinical models. This technical document provides an in-depth overview of the molecular mechanisms underlying the anti-inflammatory effects of this compound, with a focus on its modulation of key signaling pathways. This guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling cascades involved to support further research and drug development efforts in the field of inflammatory diseases.

Core Anti-Inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects by targeting multiple critical signaling pathways implicated in the inflammatory response. The primary mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, modulation of the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway, and suppression of the NLRP3 inflammasome.

Inhibition of NF-κB Signaling Pathway

The NF-κB signaling cascade is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to potently inhibit this pathway. In lipopolysaccharide (LPS)-stimulated murine macrophages (RAW264.7), this compound treatment leads to a dose-dependent decrease in the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][2] This inhibition is achieved by suppressing the transcriptional activity of NF-κB.[1][2]

Modulation of MAPK Signaling Pathway

The MAPK signaling pathway, comprising cascades such as ERK1/2, p38, and JNK, plays a pivotal role in cellular responses to external stressors, including inflammation. This compound has been observed to inhibit the activation of ERK1/2, p38, and JNK1/2 in LPS-treated macrophages, with statistically significant effects at concentrations of 25 μM and 100 μM.[1][2] This inhibition contributes to the reduced expression of pro-inflammatory mediators.

Attenuation of JAK/STAT Signaling Pathway

The JAK/STAT pathway is crucial for cytokine signaling that drives inflammatory responses. This compound has been shown to effectively suppress the JAK2/STAT3 pathway. This has been observed in both in vivo models of middle cerebral artery occlusion (MCAO) in mice and in vitro in oxygen-glucose deprivation-reoxygenation (OGDR)-stimulated primary microglia.[3] The suppression of this pathway by this compound is comparable to the effects of known JAK2 inhibitors.[3]

Suppression of NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18. This compound has been found to inhibit the activation of the NLRP3 inflammasome. This has been demonstrated in models of asthma, where it reduces the expression of NLRP3, ASC, and cleaved caspase-1.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative effects of this compound on various inflammatory markers and pathways from in vitro and in vivo studies.

Table 1: In Vitro Anti-Inflammatory Effects of this compound

| Parameter | Cell Line | Stimulant | This compound Concentration | Effect | Reference |

| NO Production | RAW264.7 | LPS | 50 µM | Statistically significant decrease | [1][2] |

| NO Production | RAW264.7 | LPS | 100 µM | Statistically significant decrease | [1][2] |

| PGE2 Production | RAW264.7 | LPS | 50 µM | Statistically significant decrease | [1][2] |

| PGE2 Production | RAW264.7 | LPS | 100 µM | Statistically significant decrease | [1][2] |

| TNF-α Production | RAW264.7 | LPS | 50 µM | Statistically significant decrease | [1][2] |

| TNF-α Production | RAW264.7 | LPS | 100 µM | Statistically significant decrease | [1][2] |

| IL-6 Production | RAW264.7 | LPS | 50 µM | Statistically significant decrease | [1][2] |

| IL-6 Production | RAW264.7 | LPS | 100 µM | Statistically significant decrease | [1][2] |

| ERK1/2 Activation | RAW264.7 | LPS | 25 µM | Statistically significant inhibition | [1][2] |

| ERK1/2 Activation | RAW264.7 | LPS | 100 µM | Statistically significant inhibition | [1][2] |

| p38 Activation | RAW264.7 | LPS | 25 µM | Statistically significant inhibition | [1][2] |

| p38 Activation | RAW264.7 | LPS | 100 µM | Statistically significant inhibition | [1][2] |

| JNK1/2 Activation | RAW264.7 | LPS | 25 µM | Statistically significant inhibition | [1][2] |

| JNK1/2 Activation | RAW264.7 | LPS | 100 µM | Statistically significant inhibition | [1][2] |

| TNF-α Production | Peritoneal Macrophages | LPS | IC50: 56.3 µM | Inhibition of production | [4] |

| NO Production | Peritoneal Macrophages | LPS | 45.1% ± 6.2% inhibition at 100 µM | Inhibition of production | [4] |

| iNOS Activity | Peritoneal Macrophages | LPS | IC50: 76.1 µM | Inhibition of activity | [4] |

Table 2: In Vivo Anti-Inflammatory Effects of this compound

| Animal Model | Disease Model | This compound Dosage | Route of Administration | Key Findings | Reference |

| Mice | DSS-induced colitis | 10 mg/kg and 20 mg/kg | Oral gavage | Ameliorated UC symptoms. | [1][5] |

| Mice | MCAO | 20 mg/kg | Intragastric | Reduced brain infarct size and improved neurological deficits. | [6][7] |

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the anti-inflammatory mechanisms of this compound.

In Vitro Anti-Inflammatory Assays in Macrophages

Cell Culture and Treatment:

-

Cell Lines: Murine macrophage cell line RAW264.7 or BV-2 microglial cells are commonly used.

-

Culture Conditions: Cells are typically cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.[8]

-

Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS; e.g., 100 ng/mL or 1 µg/mL) for a designated time (e.g., 24 hours).[2][8]

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[2]

-

Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and PGE2 in the cell culture supernatants are quantified using specific ELISA kits according to the manufacturer's instructions.[2]

Western Blot Analysis:

-

Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.[9]

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk for 1-2 hours at room temperature.[9] It is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-p65, p-IκBα, p-ERK, p-p38, p-JNK, iNOS, COX-2, and loading controls like β-actin or GAPDH). The dilution ratios for primary antibodies are typically around 1:1000.[9][10]

-

Secondary Antibody and Detection: After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[10]

In Vivo Models of Inflammation

Dextran Sulfate Sodium (DSS)-Induced Colitis Model:

-

Induction of Colitis: Colitis is induced by administering 2.5% to 3% DSS in the drinking water for a specific period (e.g., 5-7 days).[1][5][11]

-

This compound Administration: this compound is administered orally by gavage at doses typically ranging from 10 mg/kg to 20 mg/kg daily.[1][5]

-

Assessment: Disease activity index (DAI), colon length, histopathological analysis of the colon, and measurement of inflammatory markers in the colon tissue are performed to evaluate the severity of colitis and the therapeutic effect of this compound.[11][12]

Middle Cerebral Artery Occlusion (MCAO) Mouse Model:

-

Induction of Ischemia: Focal cerebral ischemia is induced by the intraluminal filament method to occlude the middle cerebral artery.[13]

-

This compound Administration: this compound is typically administered by intragastric gavage at a dosage of around 20 mg/kg, often starting shortly after reperfusion.[6][7]

-

Assessment: Neurological deficits are scored, and the infarct volume is measured using TTC staining of brain slices.[13] Immunohistochemistry and Western blotting can be used to analyze the expression of inflammatory proteins in the brain tissue.

Conclusion and Future Directions

This compound demonstrates a multi-pronged anti-inflammatory mechanism of action by targeting key signaling pathways including NF-κB, MAPK, and JAK/STAT, as well as the NLRP3 inflammasome. The available quantitative data from both in vitro and in vivo studies provide a strong foundation for its potential as a therapeutic agent for a variety of inflammatory conditions.

Future research should focus on further elucidating the precise molecular interactions of this compound with its targets. More extensive dose-response studies in a wider range of preclinical models are warranted to establish optimal therapeutic windows. Furthermore, pharmacokinetic and pharmacodynamic studies will be crucial for translating the promising preclinical findings into clinical applications. The detailed methodologies and summarized data presented in this technical guide aim to facilitate these future research endeavors and accelerate the development of this compound as a novel anti-inflammatory therapeutic.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Anti-inflammatory activity of this compound through inhibition of nuclear factor-κB and mitogen-activated protein kinase pathways in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound ameliorates cerebral ischemic injury and neuroinflammation associated with inhibiting JAK2/STAT3/Drp1-dependent mitochondrial fission in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Atractylenolide I and this compound inhibit Lipopolysaccharide-induced TNF-alpha and NO production in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Combination of Atractylenolide I, this compound, and Paeoniflorin promotes angiogenesis and improves neurological recovery in a mouse model of ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound ameliorates spinal cord injury in rats by modulating microglial/macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | this compound Attenuates Angiogenesis in Gastric Precancerous Lesions Through the Downregulation of Delta-Like Ligand 4 [frontiersin.org]

- 10. Frontiers | The Anticancer Effects of this compound Associate With the Downregulation of Jak3/Stat3-Dependent IDO Expression [frontiersin.org]

- 11. This compound ameliorates DSS-induced colitis by improving intestinal epithelial barrier via suppressing the NF-κB-Mediated MLCK-pMLC signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Improves Mitochondrial Function and Protects Against Ulcerative Colitis by Activating AMPK/SIRT1/PGC-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]

Atractylenolide III: A Comprehensive Technical Guide on its Pharmacological Profile and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atractylenolide III (ATL-III) is a sesquiterpene lactone that is a primary bioactive constituent of Atractylodes macrocephala, a perennial herb utilized in traditional Chinese medicine.[1] Emerging scientific evidence has highlighted its diverse pharmacological properties, including potent anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, its mechanisms of action, and its therapeutic potential. The document is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of key signaling pathways.

Pharmacological Profile

This compound exhibits a broad spectrum of biological activities, which are being actively investigated for their therapeutic applications. The primary pharmacological effects of ATL-III are summarized below.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties in various in vitro and in vivo models.[1] It effectively reduces the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4] The anti-inflammatory actions of ATL-III are primarily mediated through the inhibition of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[5]

Anticancer Activity

ATL-III has shown promise as an anticancer agent by inhibiting cancer cell proliferation and inducing apoptosis.[1] Its anticancer effects have been observed in various cancer cell lines, including colon, gastric, lung, and liver cancer.[6] The underlying mechanisms of its anticancer activity involve the modulation of signaling pathways such as the JAK/STAT pathway and the regulation of apoptotic proteins like Bax and Bcl-2.[1][7]

Neuroprotective Effects

This compound exerts neuroprotective effects in models of neurological disorders.[8] It has been shown to protect neurons from apoptosis induced by excitotoxicity and oxidative stress.[9][10] The neuroprotective mechanisms of ATL-III are associated with the inhibition of inflammatory responses in the brain and the modulation of signaling pathways involved in neuronal survival.[11][12]

Quantitative Data

The following tables summarize the quantitative data on the pharmacological activities and pharmacokinetic profile of this compound.

Table 1: Anti-inflammatory Activity of this compound

| Model System | Parameter Measured | Effect of this compound | Concentration / Dose | Reference |

| LPS-stimulated murine peritoneal macrophages | TNF-α production | IC50: 56.3 µM | 56.3 µM | |

| LPS-stimulated murine peritoneal macrophages | NO production | 45.1% inhibition | 100 µM | |

| LPS-stimulated RAW264.7 macrophages | NO, PGE2, TNF-α, IL-6 release | Significant decrease | 50 µM and 100 µM | [5] |

| In vivo | Release of NO, TNF-α, IL-6, and PGE2 | Inhibition | 100 g/mL | [4] |

Table 2: Anticancer Activity of this compound

| Cancer Type | Model System | Effect | Concentration / Dose | Reference |

| Lung Cancer | A549 cells | Induces apoptosis, activation of caspase-3 and -9 | 1-100 µM (48h) | [13] |

| Colon Cancer | HCT-116 cells | Inhibits cell growth, induces apoptosis | Concentration-dependent | [7] |

| Lung Cancer | In vivo mouse model | Inhibits tumorigenesis | 100 mg/kg | [14][15] |

Table 3: Neuroprotective Activity of this compound

| Model System | Insult | Effect | Concentration / Dose | Reference |

| Primary cultured neurons | Glutamate-induced apoptosis | Neuroprotective, inhibits caspase signaling | Concentration-dependent | [9][10] |

| Rats with chronic high-dose homocysteine administration | Learning and memory impairment | Ameliorates impairment, reduces ROS | Not specified | [12] |

| Rats with spinal cord injury | Functional recovery | Improved histological and functional recovery | 5 mg/kg by gavage | [16] |

Table 4: Pharmacokinetic Profile of this compound in Rats (Oral Administration)

| Parameter | Value | Dose | Reference |

| Model | Two-compartment model | 100 mg/kg | [17] |

| Tissue Distribution (highest to lowest) | Lung > Cerebellum > Heart > Cerebrum | 100 mg/kg | [17] |

| Elimination Tissues (highest to lowest) | Spleen > Liver > Kidney | 100 mg/kg | [17] |

| Metabolism | Oxygenation by Cytochrome P450 enzymes | 18 mg per rat | [18] |

Key Signaling Pathways

This compound modulates several critical signaling pathways to exert its pharmacological effects.

NF-κB and MAPK Signaling in Inflammation

In the context of inflammation, this compound inhibits the activation of NF-κB and MAPK pathways.[5] Lipopolysaccharide (LPS) stimulation of macrophages typically leads to the activation of Toll-like receptor 4 (TLR4), which in turn triggers downstream signaling cascades involving MAPK (ERK, p38, JNK) and the IKK complex. The IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the NF-κB (p50/p65) dimer to the nucleus, where it induces the transcription of pro-inflammatory genes. ATL-III has been shown to suppress the phosphorylation of MAPK proteins and inhibit the nuclear translocation of NF-κB.[5]

References

- 1. MCAO Stroke Model Protocol for Mouse [bio-protocol.org]

- 2. Simultaneous determination of atractylenolide II and this compound by liquid chromatography-tandem mass spectrometry in rat plasma and its application in a pharmacokinetic study after oral administration of Atractylodes Macrocephala Rhizoma extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Atractylenolides (I, II, and III): a review of their pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical Constitution, Pharmacological Effects and the Underlying Mechanism of Atractylenolides: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory activity of this compound through inhibition of nuclear factor-κB and mitogen-activated protein kinase pathways in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Real-time reverse transcription-polymerase chain reaction quantification of tumor necrosis factor alpha messenger in human leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound ameliorates spinal cord injury in rats by modulating microglial/macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion | Springer Nature Experiments [experiments.springernature.com]

- 10. Neuroprotection of this compound from Atractylodis macrocephalae against glutamate-induced neuronal apoptosis via inhibiting caspase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Video: Surgical Approach for Middle Cerebral Artery Occlusion and Reperfusion Induced Stroke in Mice [jove.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Frontiers | The Anticancer Effects of this compound Associate With the Downregulation of Jak3/Stat3-Dependent IDO Expression [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. [Pharmacokinetics and tissue distribution of this compound in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.rsc.org [pubs.rsc.org]

Atractylenolide III: A Multifaceted Neuroprotective Agent for Neuronal Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Atractylenolide III (ATL III), a sesquiterpene lactone derived from the rhizome of Atractylodes macrocephala, has emerged as a promising natural compound with significant neuroprotective properties. This technical guide provides a comprehensive overview of the mechanisms of action, experimental validation, and key signaling pathways involved in the neuroprotective effects of ATL III on neuronal cells. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of ATL III as a potential therapeutic agent for neurological disorders.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a multi-pronged approach, primarily by mitigating inflammation, oxidative stress, and apoptosis in neuronal cells. These protective actions are orchestrated through the modulation of several key signaling pathways.

Anti-inflammatory Effects: Neuroinflammation is a critical contributor to the pathology of various neurological diseases. ATL III has been shown to suppress neuroinflammation by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1][2] This anti-inflammatory activity is mediated, in part, through the inhibition of the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) and the nuclear factor-kappa B (NF-κB) signaling pathways.[1][2]

Antioxidant Effects: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, leads to neuronal damage. ATL III combats oxidative stress by activating the Kelch-like ECH-associated protein 1 (Keap1)/nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway.[3] This activation leads to the upregulation of antioxidant enzymes, thereby reducing ROS levels and protecting neurons from oxidative damage.[3]

Anti-apoptotic Effects: Apoptosis, or programmed cell death, is a major contributor to neuronal loss in neurodegenerative diseases and ischemic events. ATL III demonstrates potent anti-apoptotic effects by inhibiting the caspase signaling pathway.[4] It modulates the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, thus preventing the execution of the apoptotic cascade.[5][6]

Key Signaling Pathways Modulated by this compound

The neuroprotective effects of this compound are underpinned by its ability to modulate critical intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.

References

- 1. This compound ameliorates cerebral ischemic injury and neuroinflammation associated with inhibiting JAK2/STAT3/Drp1-dependent mitochondrial fission in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory activity of this compound through inhibition of nuclear factor-κB and mitogen-activated protein kinase pathways in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound alleviates cerebral ischemia-reperfusion injury by targeting Keap1 to activate the Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotection of this compound from Atractylodis macrocephalae against glutamate-induced neuronal apoptosis via inhibiting caspase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Attenuates Apoptosis in H9c2 Cells by Inhibiting Endoplasmic Reticulum Stress through the GRP78/PERK/CHOP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Atractylenolide III: A Preclinical Compendium of Anti-Cancer Properties

A Technical Guide for Researchers and Drug Development Professionals

Atractylenolide III (AT-III), a sesquiterpenoid lactone derived from the rhizome of Atractylodes macrocephala, has emerged as a promising natural compound with multifaceted anti-cancer properties in preclinical investigations. This technical guide provides a comprehensive overview of the existing in vitro and in vivo evidence, focusing on its mechanisms of action, relevant signaling pathways, and detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the discovery and development of novel oncology therapeutics.

In Vitro Anti-Cancer Activity

AT-III has demonstrated significant anti-proliferative and pro-apoptotic effects across a panel of human cancer cell lines, including lung, colorectal, and gastric cancer.

Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical parameter for assessing the cytotoxic potential of a compound. While comprehensive IC50 data for AT-III across all cancer cell lines is not extensively documented in publicly available literature, existing studies provide key insights.

| Cell Line | Cancer Type | IC50 (µM) | Time Point (hours) | Reference |

| A549 | Lung Carcinoma | Not explicitly stated, but apoptosis induced at 1-100 µM | 48 | [1] |

| HCT-116 | Colorectal Carcinoma | Significant growth inhibition observed in a concentration-dependent manner | Not specified | [2] |

| AGS | Gastric Cancer | Synergistic inhibition with docetaxel (B913) | Not specified | |

| SGC-7901 | Gastric Cancer | Synergistic inhibition with docetaxel | Not specified |

Note: The synergistic effects with docetaxel in gastric cancer cells suggest a potential role for AT-III in combination therapies.

In Vivo Anti-Cancer Efficacy

Preclinical animal models have corroborated the anti-cancer potential of AT-III, demonstrating its ability to suppress tumor growth and modulate the tumor microenvironment.

Xenograft Models

In a lung cancer xenograft model using C57BL/6 mice, administration of AT-III has been shown to significantly inhibit tumorigenesis. While specific tumor volume and weight were not detailed in the abstract, the study highlights a clear in vivo effect.

Chemically-Induced Carcinogenesis Models

AT-III has shown notable chemopreventive effects in a chemically-induced breast cancer model.

| Animal Model | Carcinogen | AT-III Treatment | Key Findings |

| Rat | N-methyl-N-nitrosourea (NMU) | Not specified | Reduced tumor volume and multiplicity, prolonged tumor latency. |

Mechanisms of Action and Signaling Pathways

AT-III exerts its anti-cancer effects through the modulation of several critical signaling pathways involved in cell survival, proliferation, and apoptosis.

Nrf2/ARE Pathway in Breast Cancer

In breast cancer models, AT-III activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway. This is achieved through the autophagic degradation of Keap1, a negative regulator of Nrf2. Activation of this pathway helps to suppress inflammation and oxidative stress, thereby inhibiting mammary tumorigenesis.

JAK/STAT Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another key target of AT-III. In lung cancer cells, AT-III has been observed to downregulate this pathway, which is crucial for tumor cell proliferation and survival.

Bax/Bcl-2 Apoptotic Pathway in Colorectal Cancer

In human colorectal cancer HCT-116 cells, AT-III induces apoptosis by modulating the Bax/Bcl-2 signaling pathway.[2] It promotes the expression of the pro-apoptotic protein Bax while inhibiting the anti-apoptotic protein Bcl-2, leading to the activation of caspases and subsequent cell death.[2]

Inhibition of Fibroblast Growth Factor Receptors (FGFRs) in Gastric Cancer

In gastric cancer cells, AT-III has been shown to enhance the anti-neoplastic efficacy of docetaxel, at least in part, by inhibiting the expression of FGFR1, -2, and -4. This suggests a role for AT-III in overcoming resistance to conventional chemotherapy.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the preclinical evaluation of this compound.

Cell Culture and Viability Assays

-

Cell Lines: Human cancer cell lines such as A549 (lung), HCT-116 (colorectal), AGS, and SGC-7901 (gastric) are commonly used.

-

Culture Conditions: Cells are typically maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Assay for Cell Viability:

-

Seed cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allow them to adhere overnight.

-

Treat cells with various concentrations of AT-III for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Western Blot Analysis

-

Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-PAGE gel.

-

Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Examples of primary antibody dilutions include:

-

Nrf2: 1:1000

-

Keap1: 1:1000

-

p-STAT3: 1:1000

-

STAT3: 1:1000

-

Bax: 1:1000

-

Bcl-2: 1:1000

-

β-actin (loading control): 1:5000

-

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Models

-

Xenograft Mouse Model:

-

Subcutaneously inject 1 × 10⁶ to 5 × 10⁶ cancer cells (e.g., A549) into the flank of 4-6 week old immunodeficient mice (e.g., BALB/c nude or C57BL/6).

-

When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups.

-

Administer AT-III via intraperitoneal injection or oral gavage at specified doses and schedules.

-

Monitor tumor volume (calculated as (length × width²)/2) and body weight regularly.

-

At the end of the study, excise tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

-

-

N-methyl-N-nitrosourea (NMU)-Induced Rat Mammary Tumor Model:

-

Administer a single intraperitoneal injection of NMU (e.g., 50 mg/kg body weight) to 50- to 60-day-old female Sprague-Dawley rats.

-

Begin AT-III treatment at a specified time point post-NMU injection and continue for a defined duration.

-

Monitor the rats for tumor development, latency, and multiplicity by palpation.

-

At the end of the experiment, euthanize the rats and collect mammary tumors for histopathological and molecular analysis.

-

Conclusion and Future Directions

The preclinical data accumulated to date strongly suggest that this compound is a compelling candidate for further development as an anti-cancer agent. Its ability to modulate multiple key signaling pathways involved in tumorigenesis, coupled with its demonstrated in vivo efficacy, underscores its therapeutic potential.

Future research should focus on:

-

Conducting comprehensive dose-response studies to establish definitive IC50 values across a wider range of cancer cell lines.

-

Performing detailed pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery strategies.

-

Investigating the efficacy of AT-III in combination with other standard-of-care chemotherapeutics and targeted agents.

-

Elucidating the full spectrum of its molecular targets to better understand its mechanisms of action and identify potential biomarkers of response.

References

Atractylenolide III: A Comprehensive Technical Guide on its Role in Modulating Immune Responses

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Atractylenolide III (ATL-III), a primary bioactive sesquiterpene lactone isolated from the traditional Chinese medicine Atractylodes macrocephala Koidz, has garnered significant scientific interest for its potent immunomodulatory and anti-inflammatory properties.[1][2][3] This technical guide provides an in-depth analysis of the molecular mechanisms through which ATL-III modulates immune responses. It details the compound's interactions with key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT). This document synthesizes quantitative data from various in vitro and in vivo studies, presents detailed experimental protocols, and utilizes visualizations to elucidate complex biological processes, offering a critical resource for researchers in immunology and drug discovery.

Introduction

Inflammation is a fundamental biological process critical for host defense against pathogens and injury. However, dysregulated or chronic inflammation underpins a vast array of pathologies, including autoimmune diseases, neurodegenerative disorders, and cancer. This compound has emerged as a promising natural compound with significant therapeutic potential due to its ability to attenuate inflammatory processes.[3][4] Early research has demonstrated its efficacy in various models of inflammation, from lipopolysaccharide (LPS)-stimulated macrophages to complex in vivo models of spinal cord injury, ulcerative colitis, and ischemic stroke.[1][5][6]

The primary immunomodulatory action of ATL-III is attributed to its capacity to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β).[4][7][8] This guide delves into the core signaling cascades targeted by ATL-III, providing a molecular basis for its observed anti-inflammatory effects.

Core Mechanisms of Immune Modulation via Signaling Pathways

ATL-III exerts its immunomodulatory effects by intervening in several critical intracellular signaling pathways that govern the expression of inflammatory genes.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the transcription of numerous pro-inflammatory genes.[8] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

This compound has been shown to suppress the transcriptional activity of NF-κB.[7][8] It inhibits the nuclear translocation of the NF-κB p65 subunit, thereby preventing the expression of downstream targets including iNOS, COX-2, TNF-α, and IL-6.[5][8] This inhibitory action is a central mechanism of ATL-III's anti-inflammatory activity.

Modulation of the MAPK Signaling Pathway

MAPKs, including extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK1/2), and p38, are crucial for transducing extracellular signals into cellular responses, including inflammation.[8] The activation of these kinases via phosphorylation leads to the activation of transcription factors that regulate the expression of inflammatory mediators.

ATL-III effectively inhibits the phosphorylation of ERK1/2, p38, and JNK1/2 in LPS-stimulated macrophages.[7][8] This suppression of MAPK activation contributes significantly to its ability to decrease the production of pro-inflammatory cytokines and enzymes.[8][9]

Attenuation of the JAK/STAT Signaling Pathway

The JAK/STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a key role in immunity and inflammation. Cytokine binding to its receptor activates associated JAKs, which then phosphorylate STAT proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene expression.

ATL-III has been identified as an effective suppressor of the JAK/STAT pathway.[1][2] It inhibits the phosphorylation of JAK2 and STAT3 in models of cerebral ischemia and neuroinflammation.[1] Furthermore, it has been shown to inhibit IFN-γ-induced phosphorylation of Jak3 and Stat3.[10] This inhibition disrupts the downstream signaling cascade, leading to reduced neuroinflammation and modulation of immune cell function.[1][10]

Data Presentation: Quantitative Effects of this compound

The immunomodulatory efficacy of ATL-III has been quantified in numerous studies. The following tables summarize key findings from both in vitro and in vivo experiments.

Table 1: In Vitro Effects of this compound on Pro-inflammatory Mediators

| Cell Line | Stimulus | Mediator | ATL-III Concentration | Observed Effect | Reference |

| RAW264.7 Macrophages | LPS | NO | 50-100 μM | Dose-dependent decrease | [8] |

| RAW264.7 Macrophages | LPS | PGE2 | 50-100 μM | Dose-dependent decrease | [8] |

| RAW264.7 Macrophages | LPS | TNF-α | 50-100 μM | Dose-dependent decrease | [8] |

| RAW264.7 Macrophages | LPS | IL-6 | 50-100 μM | Dose-dependent decrease | [8] |

| Peritoneal Macrophages | LPS | TNF-α | 56.3 μM | IC₅₀ value | [11] |

| Peritoneal Macrophages | LPS | NO | 100 μM | 45.1% inhibition | [11] |

| Peritoneal Macrophages | LPS | iNOS activity | 76.1 μM | IC₅₀ value | [11] |

| MG6 Microglia | LPS | TLR4 | 100 μM | Significant decrease in mRNA and protein | [9] |

| MG6 Microglia | LPS | TNF-α, IL-1β, IL-6 | 100 μM | Significant decrease in mRNA | [9] |

Table 2: In Vivo Effects of this compound on Immune Responses

| Animal Model | Condition | ATL-III Dosage | Key Outcomes | Reference |

| MCAO Mice | Ischemic Stroke | Not specified | Reduced brain infarct size, ameliorated brain edema, inhibited pro-inflammatory cytokines (IL-1β, TNF-α, IL-6). | [1] |

| DSS-induced Mice | Ulcerative Colitis | Not specified | Alleviated symptoms, reduced disruption of intestinal barrier, inhibited IL-1β and TNF-α. | [5] |

| SCI Rats | Spinal Cord Injury | Not specified | Improved histological and functional recovery, promoted M1 to M2 microglial transformation, suppressed inflammatory mediators. | [6] |

| Asthmatic Mice | Asthma | Not specified | Relieved lung tissue damage, reduced inflammatory cytokine production, inhibited STAT3 expression. | [2] |

Experimental Protocols

This section outlines the standard methodologies employed in the cited research to investigate the effects of this compound.

Cell Culture and Stimulation

-

Cell Lines: Murine macrophage cell lines (e.g., RAW264.7) or primary microglia are commonly used.[8][9] Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

Treatment Protocol: Cells are typically pre-treated with various concentrations of this compound (e.g., 25, 50, 100 μM) for a specified time (e.g., 1 hour) before being stimulated with an inflammatory agent like Lipopolysaccharide (LPS; e.g., 1 μg/mL) for a designated period (e.g., 24 hours).[8]

Measurement of Inflammatory Mediators

-

Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[8] Absorbance is read at a specific wavelength (e.g., 540 nm) and compared to a standard curve of sodium nitrite.

-

Enzyme-Linked Immunosorbent Assay (ELISA): The production of cytokines such as TNF-α, IL-6, and PGE2 in cell culture supernatants is quantified using commercial ELISA kits according to the manufacturer's instructions.[8]

Western Blot Analysis

-

Purpose: To determine the effect of ATL-III on the expression and phosphorylation of key signaling proteins (e.g., NF-κB p65, p-p38, p-JNK, p-ERK, p-STAT3).[8][10]

-

Protocol:

-

Cells are lysed, and total protein is extracted.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific to the target proteins overnight at 4°C.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Total protein levels are used as loading controls.[8]

-

Animal Models

-

Transient Middle Cerebral Artery Occlusion (MCAO): This model is used to induce ischemic stroke in mice to study neuroinflammation. ATL-III is administered to assess its neuroprotective effects by measuring infarct volume, neurological deficits, and cytokine expression in the brain.[1]

-

Dextran Sulfate Sodium (DSS)-Induced Colitis: This is a widely used model for ulcerative colitis. Mice are administered DSS in their drinking water to induce colitis. ATL-III is given orally to evaluate its ability to ameliorate disease symptoms, reduce intestinal barrier damage, and decrease inflammatory markers.[5][12]

-

Spinal Cord Injury (SCI): A contusive or compressive injury is created in the spinal cord of rats. The therapeutic potential of ATL-III is assessed by evaluating locomotor function recovery (e.g., using the BBB scale), histological changes, and the polarization state of microglia/macrophages at the injury site.[6][13]

Conclusion and Future Directions

This compound is a potent natural immunomodulator with well-defined anti-inflammatory activities. Its ability to concurrently inhibit multiple key signaling pathways—NF-κB, MAPK, and JAK/STAT—underscores its potential as a multi-target therapeutic agent for a variety of inflammatory conditions.[2][7][8] The compelling preclinical data from both cellular and animal models suggest that ATL-III could be a valuable lead compound for the development of novel drugs to treat diseases with an inflammatory etiology, such as inflammatory bowel disease, neuroinflammatory disorders, and arthritis.

Future research should focus on several key areas:

-

Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of ATL-III to optimize dosing and delivery.[3]

-

Clinical Trials: Rigorous, placebo-controlled clinical trials are necessary to establish the safety and efficacy of this compound in human subjects for specific inflammatory diseases.

-

Target Identification: While its effects on signaling pathways are known, identifying direct molecular binding partners of ATL-III could further elucidate its mechanism of action and facilitate the design of more potent derivatives. Recent studies have begun to identify direct targets like IL-17RA, which warrants further investigation.[14]

-

Combination Therapies: Investigating the synergistic effects of ATL-III with existing anti-inflammatory drugs could lead to more effective treatment strategies with potentially lower side effects.

References

- 1. This compound ameliorates cerebral ischemic injury and neuroinflammation associated with inhibiting JAK2/STAT3/Drp1-dependent mitochondrial fission in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical Constitution, Pharmacological Effects and the Underlying Mechanism of Atractylenolides: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Atractylenolides (I, II, and III): a review of their pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound ameliorates DSS-induced colitis by improving intestinal epithelial barrier via suppressing the NF-κB-Mediated MLCK-pMLC signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound ameliorates spinal cord injury in rats by modulating microglial/macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory activity of this compound through inhibition of nuclear factor-κB and mitogen-activated protein kinase pathways in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. The Anticancer Effects of this compound Associate With the Downregulation of Jak3/Stat3-Dependent IDO Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Atractylenolide I and this compound inhibit Lipopolysaccharide-induced TNF-alpha and NO production in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Improves Mitochondrial Function and Protects Against Ulcerative Colitis by Activating AMPK/SIRT1/PGC-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound ameliorates spinal cord injury in rats by modulating microglial/macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Initial Toxicity Screening of Atractylenolide III: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atractylenolide III, a sesquiterpenoid lactone isolated from the rhizomes of Atractylodes macrocephala, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3] As with any compound intended for further therapeutic development, a thorough initial toxicity screening is paramount to establish its safety profile. This technical guide provides a comprehensive overview of the currently available data on the initial toxicity of this compound. It is important to note that while preliminary cytotoxicity data and some in vivo findings in disease models are available, standardized acute toxicity and genotoxicity studies are largely absent in the public domain. This document aims to summarize the existing knowledge, provide detailed experimental protocols for key toxicity assays, and identify critical data gaps to guide future research.

In Vitro Cytotoxicity

The in vitro cytotoxicity of this compound has been evaluated in various cell lines. Generally, it exhibits selective cytotoxicity, with more pronounced effects on cancer cells compared to some normal cell lines.

Data Summary

| Cell Line | Cell Type | Assay | Endpoint | Result | Reference |

| Caco-2 | Human colorectal adenocarcinoma | Not Specified | Cytotoxicity | > 480 µmol/L | [1] |

| PRGM | Primary Rat Gastric Mucosal cells | Not Specified | Cytotoxicity | Not Toxic | [4] |

| A549 | Human lung carcinoma | MTT Assay | Apoptosis | Induces apoptosis at 100 µM | [5] |

| HCT-116 | Human colon cancer | Not Specified | Apoptosis | Induces apoptosis | [1] |

| AGS | Human gastric cancer | Not Specified | Proliferation & Apoptosis | Inhibits proliferation and induces apoptosis (in combination with docetaxel) | [2] |

| SGC-7901 | Human gastric cancer | Not Specified | Proliferation & Apoptosis | Inhibits proliferation and induces apoptosis (in combination with docetaxel) | [2] |

| HUVECs | Human Umbilical Vein Endothelial Cells | Not Specified | Proliferation & Angiogenesis | Inhibits proliferation and tube formation (1-100 µM) | [5] |

| HMC-1 | Human mast cells | Not Specified | Proliferation | Inhibits TSLP-induced proliferation | [2] |

| RAW 264.7 | Mouse macrophages | Not Specified | Cell Proliferation | No inhibitory effect on cell proliferation at concentrations up to 100 µM | [6] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

-

This compound

-

Target cell line

-

Complete culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting cell viability against the concentration of this compound.

In Vivo Acute Toxicity

Data Summary

| Species | Route | Endpoint | Result | Reference |

| Dermatophagoides farinae (dust mite) | Residual Contact | LD50 (24h) | 103.3 mg/m² | [7] |

| Dermatophagoides pteronyssinus (dust mite) | Residual Contact | LD50 (24h) | 73.8 mg/m² | [7] |

| Rat | Oral | - | No data available | - |

| Mouse | Oral | - | No data available | - |

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

This is a standardized protocol for assessing acute oral toxicity.

Animals:

-

Healthy, young adult rodents of a single sex (typically females, as they are often slightly more sensitive).

Procedure:

-

Dosing: A single animal is dosed at a step below the best preliminary estimate of the LD50.

-

Observation: The animal is observed for signs of toxicity and mortality for up to 48 hours.

-

Dose Adjustment:

-

If the animal survives, the next animal is dosed at a higher level.

-

If the animal dies, the next animal is dosed at a lower level.

-

-

Termination: The test is stopped when one of the stopping criteria is met (e.g., three consecutive animals survive at the upper bound, or a specified number of reversals in outcome have occurred).

-

LD50 Estimation: The LD50 is calculated using the maximum likelihood method.

-

Gross Necropsy: All animals are subjected to a gross necropsy at the end of the study.

Genotoxicity

There is currently no published data on the genotoxicity of this compound from standardized assays such as the Ames test or the in vivo micronucleus assay. This is a critical data gap that needs to be addressed in the preclinical safety evaluation of this compound.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.

Materials:

-

Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537)

-

This compound

-

S9 fraction (for metabolic activation)

-

Top agar (B569324)

-

Minimal glucose agar plates

Procedure:

-

Preparation: Prepare various concentrations of this compound.

-

Incubation: In separate tubes, mix the test compound, the bacterial strain, and either buffer or S9 mix.

-

Plating: Pour the mixture onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Experimental Protocol: In Vivo Micronucleus Assay

This assay detects damage to chromosomes or the mitotic apparatus.

Animals:

-

Typically, mice or rats.

Procedure:

-

Dosing: Administer this compound to the animals, usually via the intended clinical route. A vehicle control and a known clastogen (positive control) are also used.

-

Bone Marrow Sampling: At appropriate intervals after dosing (e.g., 24 and 48 hours), collect bone marrow from the femur.

-

Slide Preparation: Prepare bone marrow smears on microscope slides.

-

Staining: Stain the slides to differentiate polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs).

-

Microscopic Analysis: Score at least 2000 PCEs per animal for the presence of micronuclei.

-

Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control indicates genotoxic potential.

Signaling Pathways Associated with this compound's Biological Effects

While not direct toxicity pathways, understanding the signaling pathways modulated by this compound provides insight into its mechanism of action and potential off-target effects. Its anti-inflammatory and anti-cancer properties are linked to the modulation of several key pathways.

Conclusion and Future Directions

The currently available data suggests that this compound has a promising pharmacological profile with selective cytotoxicity towards cancer cells. However, a comprehensive initial toxicity screening is far from complete. The lack of standardized acute toxicity data in rodents and the absence of genotoxicity assessments are critical data gaps that must be addressed before proceeding with further drug development.

Future research should prioritize:

-

Acute Oral Toxicity Studies: Determination of the LD50 in at least two rodent species following OECD guidelines.

-

Genotoxicity Assays: A standard battery of tests including the Ames test and an in vivo micronucleus assay.

-

Repeated-Dose Toxicity Studies: To identify potential target organs for toxicity after sub-acute or sub-chronic exposure.

-

Safety Pharmacology Studies: To investigate potential effects on the central nervous, cardiovascular, and respiratory systems.

By systematically addressing these areas, a robust safety profile for this compound can be established, paving the way for its potential clinical application.

References

- 1. mdpi.com [mdpi.com]

- 2. Chemical Constitution, Pharmacological Effects and the Underlying Mechanism of Atractylenolides: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Atractylenolides (I, II, and III): a review of their pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Toxicity of atractylon and this compound Identified in Atractylodes ovata rhizome to Dermatophagoides farinae and Dermatophagoides pteronyssinus - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural Variations in Atractylenolide III Content in Atractylodes Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atractylenolide III, a sesquiterpenoid lactone, is a key bioactive constituent isolated from the rhizomes of various species of the genus Atractylodes. Renowned for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and gastroprotective effects, this compound is a compound of significant interest in the fields of phytochemistry and drug development. The concentration of this valuable metabolite, however, exhibits considerable natural variation among different Atractylodes species and even within populations of the same species. Understanding these variations is critical for the quality control of herbal medicines, the selection of high-yield plant materials for drug manufacturing, and for advancing research into its biosynthesis and pharmacological applications.

This technical guide provides a comprehensive overview of the natural variations in this compound content across different Atractylodes species. It includes a detailed summary of quantitative data from various studies, outlines common experimental protocols for its extraction and quantification, and presents a putative biosynthetic pathway.

Data Presentation: Quantitative Variation of this compound

The content of this compound can vary significantly based on the plant species, geographical origin, and processing methods. The following tables summarize the quantitative data on this compound content in different Atractylodes species as reported in various scientific studies.

| Plant Species | Geographic Origin/Sample Type | This compound Content (mg/g of dry rhizome) | Analytical Method | Reference |

| Atractylodes japonica | Korea (Various locations) | 0.47 - 3.19 | UPLC/ion-trap MS | [1][2] |

| Atractylodes japonica | China (Various locations) | 0.58 - 2.88 | UPLC/ion-trap MS | [1][2] |

| Atractylodes macrocephala | Crude Herb | Varies (lower than processed) | HPLC | [3] |

| Atractylodes macrocephala | Yellow-fried Product | Varies (higher than crude) | HPLC | [3] |

| Atractylodes ovata | Not Specified | Present (active component) | Not Specified | [4] |

| Atractylodes chinensis | Not Specified | Quantified (part of multi-component analysis) | HPLC-DAD-MS/MS | [5] |

| Atractylodes lancea | Not Specified | Quantified (part of multi-component analysis) | HPLC-DAD-MS/MS | [5] |

Note: Direct comparison of absolute values between studies should be approached with caution due to potential variations in extraction efficiency, analytical instrumentation, and reference standards used.

Experimental Protocols

The accurate quantification of this compound is paramount for research and quality control. Below are detailed methodologies for key experiments cited in the literature.

Extraction of this compound from Atractylodes Rhizomes

This protocol describes a common method for the extraction of this compound for analytical purposes.

Materials:

-

Dried rhizomes of Atractylodes species

-

Methanol (B129727) (80%)

-

Ultrasonic bath

-

Centrifuge

-

Filter paper or syringe filter (0.45 µm)

-

Rotary evaporator

Procedure:

-

Sample Preparation: The dried rhizomes are pulverized into a fine powder.

-

Extraction: A known weight of the powdered rhizome (e.g., 1.0 g) is mixed with a specific volume of 80% methanol (e.g., 50 mL).

-

Sonication: The mixture is subjected to ultrasonication for a defined period (e.g., 40 minutes) at room temperature to enhance extraction efficiency.[5]

-

Centrifugation: The extract is centrifuged to separate the solid plant material from the supernatant.

-

Filtration: The supernatant is filtered through a 0.45 µm filter to remove any remaining particulate matter.

-

Concentration (Optional): For preparative purposes or if higher concentrations are needed, the solvent can be evaporated under reduced pressure using a rotary evaporator.

-

Final Preparation: The final extract is typically dissolved in a suitable solvent (e.g., methanol) to a known concentration for subsequent analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Chromatographic Conditions:

-

Mobile Phase: A gradient system of acetonitrile (B52724) and water is commonly employed.[5]

-

Flow Rate: Typically set at 1.0 mL/min.[5]

-

Detection Wavelength: UV detection is often performed at 236 nm.[5]

-

Injection Volume: A standard volume (e.g., 10 µL) of the sample extract and standard solutions is injected.

Quantification:

-

Standard Curve: A calibration curve is generated by injecting a series of standard solutions of this compound of known concentrations.

-

Sample Analysis: The prepared sample extracts are injected into the HPLC system.

-

Peak Identification: this compound in the sample is identified by comparing its retention time with that of the standard.

-

Concentration Calculation: The concentration of this compound in the sample is calculated based on the peak area and the standard curve.

Quantification of this compound by Ultra-Performance Liquid Chromatography/Ion-Trap Mass Spectrometry (UPLC/ion-trap MS)

UPLC/ion-trap MS offers higher sensitivity and selectivity for the quantification of this compound.